molecular formula C18H16BrNO4 B8721506 2-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

2-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B8721506
M. Wt: 390.2 g/mol
InChI Key: VVOKQULHZGRCQE-UHFFFAOYSA-N
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Patent
US08377704B2

Procedure details

2-Bromo-4,5-dimethoxylbenzeneethanamine (3.5 g 13.2 mmol) was dissolved and stirred in 50 mL dry acetonitrile. 2.14 mL (1.1 equiv) phthaloyl dichloride and 7 mL (3 equiv) Hünig's base were added. The mixture was stirred at room temperature overnight. Acetonitrile was removed; the remaining product was taken up in dichloromethane and washed with basic water (pH=11). The aqueous wash was extracted with dichloromethane 15 mL×3. The organic fractions were combined and dried over sodium sulfate. Solvent was removed to give the crude product, which was then purified by column chromatography. Calculated yield: 1.8 g (34%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12][CH2:13][NH2:14].[C:15](Cl)(=[O:25])[C:16]1[C:17](=[CH:21][CH:22]=[CH:23][CH:24]=1)[C:18](Cl)=[O:19].CCN(C(C)C)C(C)C>C(#N)C>[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([O:10][CH3:11])=[CH:4][C:3]=1[CH2:12][CH2:13][N:14]1[C:18](=[O:19])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]2[C:15]1=[O:25]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)OC)OC)CCN
Step Two
Name
Quantity
2.14 mL
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
Name
Quantity
7 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetonitrile was removed
WASH
Type
WASH
Details
washed with basic water (pH=11)
WASH
Type
WASH
Details
The aqueous wash
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane 15 mL×3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OC)OC)CCN1C(C=2C(C1=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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